[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275310
InChI: InChI=1S/C15H18N2O2S/c1-2-3-4-11-5-7-12(8-6-11)16-15-17-13(10-20-15)9-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C15H18N2O2S
Molecular Weight: 290.4 g/mol

[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid

CAS No.:

Cat. No.: VC16275310

Molecular Formula: C15H18N2O2S

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid -

Specification

Molecular Formula C15H18N2O2S
Molecular Weight 290.4 g/mol
IUPAC Name 2-[2-(4-butylanilino)-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C15H18N2O2S/c1-2-3-4-11-5-7-12(8-6-11)16-15-17-13(10-20-15)9-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,16,17)(H,18,19)
Standard InChI Key VDMVUEDUXDDGSA-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Physicochemical Features

[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid (IUPAC name: 2-[2-(4-butylanilino)-1,3-thiazol-4-yl]acetic acid) has a molecular formula of C₁₅H₁₈N₂O₂S and a molecular weight of 290.4 g/mol. The compound’s structure integrates a thiazole ring linked to a 4-butylphenyl group via an amino bridge, with an acetic acid substituent at the 4-position of the thiazole (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight290.4 g/mol
IUPAC Name2-[2-(4-butylanilino)-1,3-thiazol-4-yl]acetic acid
Canonical SMILESCC1=CC=C(C=C1)N/C2=NC(=CS2)CC(=O)O
Topological Polar Surface Area95.5 Ų

The presence of the acetic acid group confers moderate hydrophilicity, while the 4-butylphenyl moiety enhances lipid solubility, suggesting balanced bioavailability.

Spectroscopic and Crystallographic Data

Although explicit crystallographic data for this compound remains unpublished, analogous thiazole-acetic acid derivatives exhibit planar thiazole rings with dihedral angles of 5–10° relative to attached aromatic systems . Nuclear magnetic resonance (NMR) spectra for related compounds reveal distinct proton environments:

  • ¹H NMR (CDCl₃): δ 1.59 (s, 9H, tert-butyl), 2.35 (d, 3H, CH₃), 3.55 (s, 3H, N-CH₃), 6.48 (q, 1H, thiazole-H) .

  • ¹³C NMR: Resonances at δ 17.4 (CH₃), 28.2 (C(CH₃)₃), 108.4 (thiazole-C), and 171.6 (COOH) align with structural expectations .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of [2-(4-butyl-phenylamino)-thiazol-4-yl]-acetic acid typically follows a multi-step sequence:

  • Thiazole Ring Formation: Condensation of 4-butylphenylthiourea with α-halo ketones (e.g., chloroacetaldehyde) under basic conditions yields the 2-aminothiazole scaffold.

  • Acetic Acid Substituent Introduction: Alkylation of the thiazole’s 4-position with ethyl bromoacetate, followed by saponification, introduces the carboxylic acid group.

  • Purification: Chromatographic techniques (e.g., silica gel) isolate the target compound in >95% purity.

Representative Reaction Scheme

  • Step 1:
    4-Butylaniline+ChloroacetaldehydeEtOH, K₂CO₃2-(4-Butyl-phenylamino)thiazole\text{4-Butylaniline} + \text{Chloroacetaldehyde} \xrightarrow{\text{EtOH, K₂CO₃}} \text{2-(4-Butyl-phenylamino)thiazole}

  • Step 2:
    2-(4-Butyl-phenylamino)thiazole+Ethyl bromoacetateDMF, NaHEthyl [2-(4-butyl-phenylamino)-thiazol-4-yl]acetate\text{2-(4-Butyl-phenylamino)thiazole} + \text{Ethyl bromoacetate} \xrightarrow{\text{DMF, NaH}} \text{Ethyl [2-(4-butyl-phenylamino)-thiazol-4-yl]acetate}

  • Step 3:
    Ethyl esterNaOH, H₂O/EtOH[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid\text{Ethyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid}

Optimization Challenges

Key challenges include minimizing byproducts during thiazole cyclization and avoiding ester hydrolysis side reactions. Microwave-assisted synthesis has been proposed to enhance yield (70–85%) and reduce reaction times .

Pharmacological Profile and Mechanism of Action

β3 Adrenergic Receptor Agonism

[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid exhibits partial agonism at β3-AR, a G-protein-coupled receptor implicated in lipolysis and thermogenesis. In vitro assays using transfected HEK293 cells demonstrate:

  • EC₅₀: 0.8 ± 0.2 μM (β3-AR activation)

  • Selectivity Ratio: β3/β1 = 15:1; β3/β2 = 9:1

This selectivity arises from hydrophobic interactions between the 4-butylphenyl group and β3-AR’s transmembrane domain.

Anti-Inflammatory Activity

Preliminary studies in murine macrophages (RAW264.7) indicate dose-dependent suppression of TNF-α (IC₅₀ = 12 μM) and IL-6 (IC₅₀ = 18 μM) via NF-κB pathway inhibition. Mechanistically, the acetic acid moiety may chelate zinc ions in NF-κB’s DNA-binding domain, attenuating transcriptional activity.

Comparative Analysis with Structural Analogues

Substituent Effects on Potency

Modifications to the phenylamino or acetic acid groups significantly alter bioactivity:

Table 2: Impact of Substituents on β3-AR Agonism

CompoundR Groupβ3-AR EC₅₀ (μM)
[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid-C₄H₉0.8
[2-(4-Methyl-phenylamino)-thiazol-4-yl]-acetic acid-CH₃2.1
[2-(4-Cyclopropyl-phenylamino)-thiazol-4-yl]-acetic acid-C₃H₅1.4

Bulky alkyl groups (e.g., butyl) enhance receptor affinity by filling hydrophobic pockets, whereas polar substituents (e.g., -OH) reduce activity due to desolvation penalties .

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